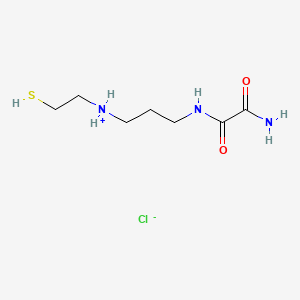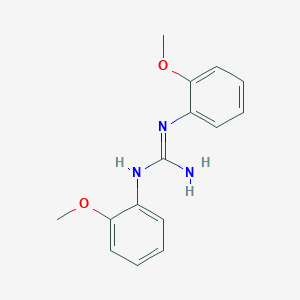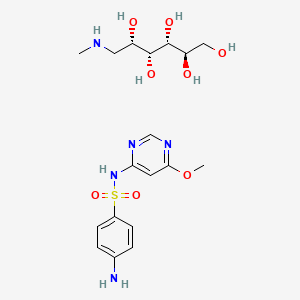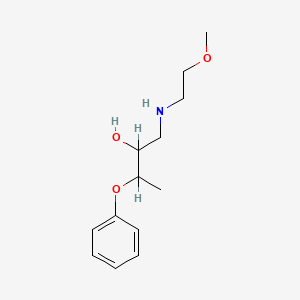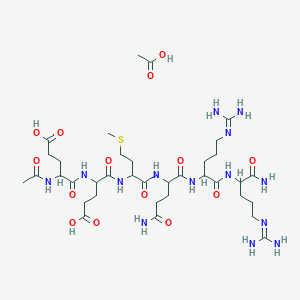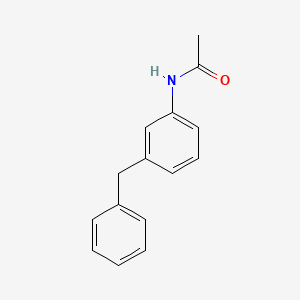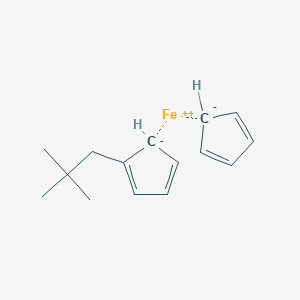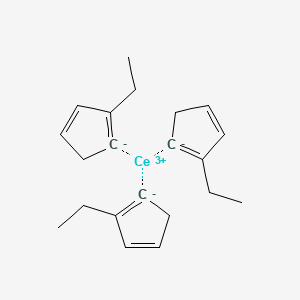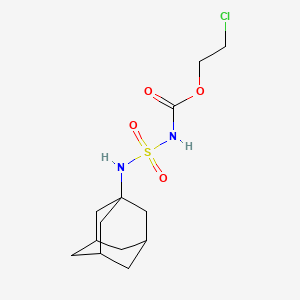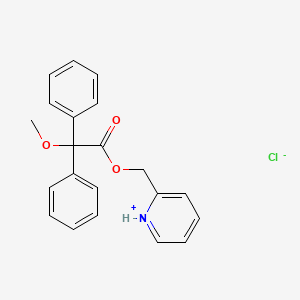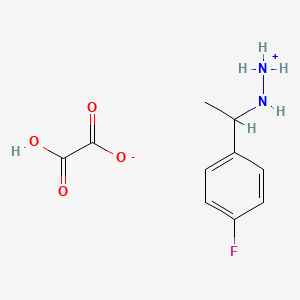
1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is a chemical compound with the molecular formula C8-H11-F-N2.C2-H2-O4 and a molecular weight of 244.25 g/mol . This compound is known for its unique structure, which includes a fluorinated benzyl group and a hydrazine moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate typically involves the reaction of p-fluoro-alpha-methylbenzyl hydrazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve steps such as:
- Dissolving p-fluoro-alpha-methylbenzyl hydrazine in a suitable solvent.
- Adding oxalic acid to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include additional purification steps such as chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products include hydrazine derivatives.
- Substitution products vary depending on the substituent introduced .
Applications De Recherche Scientifique
1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorinated benzyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)ethanol: A related compound with a similar fluorinated benzyl group but different functional groups.
4-Fluoro-alpha-methylbenzyl alcohol: Another similar compound with a hydroxyl group instead of a hydrazine moiety.
Uniqueness: 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is unique due to its combination of a fluorinated benzyl group and a hydrazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications. The presence of the oxalate salt further enhances its solubility and stability .
Propriétés
Numéro CAS |
75333-12-9 |
|---|---|
Formule moléculaire |
C10H13FN2O4 |
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
[1-(4-fluorophenyl)ethylamino]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C8H11FN2.C2H2O4/c1-6(11-10)7-2-4-8(9)5-3-7;3-1(4)2(5)6/h2-6,11H,10H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
DOXROCGGAXVSTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)F)N[NH3+].C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



